14-Deoxomyriocin

描述

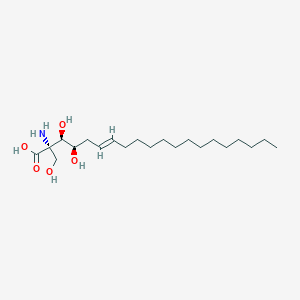

14-Deoxomyriocin is a structural analog of myriocin (ISP-1), a sphingoid base-derived fungal metabolite first isolated from Isaria sinclairii. It is characterized by the absence of a hydroxyl group at the C14 position compared to myriocin, resulting in the chemical structure (2S,3R,4R)-(E)-2-amino-3,4-dihydroxy-2-hydroxymethyleicos-6-enoic acid . This modification was engineered to explore structure-activity relationships (SAR) in immunosuppressive sphingolipid analogs. This compound exhibits potent immunosuppressive activity by inhibiting serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis . Preclinical studies highlight its efficacy in suppressing T-cell proliferation and mixed lymphocyte reactions (MLR) at nanomolar concentrations, albeit with reduced potency compared to myriocin .

属性

分子式 |

C21H41NO5 |

|---|---|

分子量 |

387.6 g/mol |

IUPAC 名称 |

(E,2S,3R,4R)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)icos-6-enoic acid |

InChI |

InChI=1S/C21H41NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(24)19(25)21(22,17-23)20(26)27/h14-15,18-19,23-25H,2-13,16-17,22H2,1H3,(H,26,27)/b15-14+/t18-,19+,21+/m1/s1 |

InChI 键 |

IRBUWHNHRNBYPA-QRPXNZHTSA-N |

手性 SMILES |

CCCCCCCCCCCCC/C=C/C[C@H]([C@@H]([C@@](CO)(C(=O)O)N)O)O |

规范 SMILES |

CCCCCCCCCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O |

同义词 |

(2S,3R,4R)-(E)-2-amino-3,4-dihydroxy-2-hydroxymethyleicos-6-enoic acid 14-deoxomyriocin |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The immunosuppressive activity of 14-Deoxomyriocin is contextualized against its parent compound (myriocin) and other synthetic derivatives. Key analogs include:

Key Findings

Positional Hydroxyl Groups :

- The C3 and C4 hydroxyl groups are critical for SPT inhibition. Removal of the C14 hydroxyl (as in this compound) reduces potency 12.5-fold compared to myriocin but retains significant activity, suggesting C14 is less critical than C3/C4 .

- Epimerization at C2 (2-epi-myriocin) drastically weakens activity, highlighting the stereochemical necessity of the 2S configuration .

Alkyl Chain and Double Bond Geometry: The E configuration of the C6-C7 double bond in this compound optimizes membrane integration and SPT binding. The Z isomer (Z-14-Deoxomyriocin) shows 10-fold lower activity due to steric hindrance . Shortening the alkyl chain (nor-deoxomyriocins) reduces hydrophobicity, impairing cellular uptake and target engagement .

Therapeutic Potential: this compound’s reduced cytotoxicity compared to myriocin makes it a safer candidate for in vivo applications, though its lower potency limits clinical translation . Myriocin derivatives inspired the development of FTY720 (fingolimod), a clinically approved multiple sclerosis drug, underscoring the pharmacological relevance of this compound class .

Research Implications and Limitations

- Optimal activity requires a balance of stereochemistry, chain length, and hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。